molecular formula C6H9N3OS B1453714 5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1250807-26-1

5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1453714
M. Wt: 171.22 g/mol
InChI Key: KDBWQQVBYCWRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTD and has a molecular formula of C6H10N4OS. Its molecular weight is 186.24 g/mol.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from the 1,3,4-thiadiazole core, including those related to "5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine," have been synthesized and tested for various biological activities. Schiff bases derived from these compounds have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. Some of these compounds have exhibited cytotoxicity on cancer cell lines, suggesting potential in cancer treatment strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).

Anticancer Evaluation

A series of derivatives, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have been evaluated for their in vitro anticancer activity against multiple human cancer cell lines. Some of these compounds, particularly the Mannich bases, have shown potent activity, suggesting their potential as anticancer agents (Abdo & Kamel, 2015).

Structural and Interaction Analysis

The nature of noncovalent interactions in derivatives of 1,3,4-thiadiazoles has been quantitatively assessed using crystallography and theoretical analysis. These studies provide insights into the molecular basis for the observed biological activities and can guide the design of new compounds with enhanced efficacy (El-Emam et al., 2020).

Synthesis and Spectral Studies

Research has also focused on the synthesis and characterization of new compounds containing the 1,3,4-thiadiazol-2-amine moiety. These studies not only expand the chemical space of these compounds but also provide valuable information on their physical and chemical properties, which can be crucial for their practical applications (Dani et al., 2013).

Heterocyclic Assemblies for Biological Activity

Novel heterocyclic assemblies containing 1,3,4-thiadiazol-2-amine and other azole rings have been synthesized with the aim of discovering compounds with high biological activity. These efforts highlight the versatility of the 1,3,4-thiadiazol-2-amine scaffold in the creation of multifunctional molecules for potential therapeutic use (Petkevich et al., 2021).

properties

IUPAC Name

5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-1-2-10-3-4/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBWQQVBYCWRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine

CAS RN

1250807-26-1
Record name 5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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